(4-Ethyloxan-4-yl)methanamine hydrochloride
Overview
Description
“(4-Ethyloxan-4-yl)methanamine hydrochloride” is an organic compound with the molecular formula C8H18ClNO . It is a powder in appearance . The CAS number for this compound is 1385696-38-7 .
Molecular Structure Analysis
The molecular weight of “this compound” is 179.69 g/mol . The InChI code is 1S/C8H17NO.ClH/c1-2-8(7-9)3-5-10-6-4-8;/h2-7,9H2,1H3;1H .Physical And Chemical Properties Analysis
“this compound” is a powder and it has a molecular weight of 179.69 g/mol . The molecular formula is C8H18ClNO .Scientific Research Applications
Chromatographic Techniques and Compound Isolation
- The compound has been utilized in chromatographic techniques such as cation-exchange chromatography for the isolation of various polyamines. Efficient isolation methods for the compound and related substances were developed, offering an alternative to conventional solvent extraction methods (Geue & Searle, 1983).
Pharmacological Research
- In pharmacological research, derivatives of this compound, such as 1-(1-benzoylpiperidin-4-yl)methanamine, have been synthesized and studied as "biased agonists" of serotonin receptors, showing potential as antidepressant drug candidates (Sniecikowska et al., 2019).
Synthesis and Characterization
- The compound and its derivatives have been synthesized and characterized for various applications. This includes the synthesis of N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine, establishing its structure through spectroscopic methods (Younas, Abdelilah & Anouar, 2014).
Research in Organic Chemistry
- Research in organic chemistry often involves the synthesis of complex molecules like dicarboxylic acid amides and diamides using derivatives of the compound as starting materials (Aghekyan et al., 2018).
Peptide Sequence Stabilization
- The compound's scaffold, such as tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine, has been designed to stabilize parallel turn conformations in short peptide sequences, demonstrating its utility in peptide chemistry (Bucci et al., 2018).
Molecular Docking and Biological Studies
- The compound and its derivatives have been used in molecular docking studies and evaluated for their antimicrobial and anticancer activities, showcasing their potential in medicinal chemistry (Preethi et al., 2021).
Imaging and Photocytotoxicity
- Iron(III) complexes involving derivatives of the compound have been studied for their potential in cellular imaging and photocytotoxicity under red light, contributing to the field of bioinorganic chemistry (Basu et al., 2014).
Safety and Hazards
The safety information for “(4-Ethyloxan-4-yl)methanamine hydrochloride” indicates that it has the following hazard statements: H302-H315-H319-H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P312-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 , which provide guidance on how to handle and store the compound safely.
properties
IUPAC Name |
(4-ethyloxan-4-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-2-8(7-9)3-5-10-6-4-8;/h2-7,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVDSYTYRPVBDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCOCC1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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